1-Methyl-3-octylimidazolium perfluorobutanesulfonate
Overview
Description
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is an ionic liquid with the chemical formula C16H23F9N2O3S and a molecular weight of 494.42 g/mol . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents . It is often used in applications requiring surface tension modification and has antibacterial properties .
Preparation Methods
The synthesis of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with perfluorobutanesulfonic acid to yield the final product . The reaction conditions usually involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Methyl-3-octylimidazolium perfluorobutanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common due to the stability of the imidazolium ring.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-octylimidazolium perfluorobutanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on molecules, while the perfluorobutanesulfonate anion can interact with positively charged sites . These interactions can disrupt biological membranes, leading to antibacterial effects . In electrochemical applications, the compound’s high ionic conductivity facilitates the movement of ions, enhancing the performance of batteries and supercapacitors .
Comparison with Similar Compounds
1-Methyl-3-octylimidazolium perfluorobutanesulfonate can be compared with other ionic liquids, such as:
1-Methyl-3-octylimidazolium tetrafluoroborate: Similar in structure but with a different anion, leading to different solubility and thermal properties.
1-Dodecyl-3-methylimidazolium hexafluorophosphate: Has a longer alkyl chain, which affects its viscosity and surface tension properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its high ionic conductivity and use in electrochemical applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a perfluorinated anion, which imparts unique solubility, thermal stability, and antibacterial properties .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF9O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-12H,3-9H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPBMPPFOQUMO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F9N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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